Amicarbalide

Übersicht

Beschreibung

Amicarbalid ist eine organische Verbindung mit der Summenformel C15H16N6O. Es ist bekannt für seine therapeutischen Eigenschaften, insbesondere bei der Behandlung von Anaplasmose, einer durch den Anaplasma-Parasiten verursachten Krankheit. Amicarbalid ist ein Derivat von Carbanilid und wurde auf sein Potenzial als Antimalariamittel untersucht .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Amicarbalid kann durch die Reaktion von Benzylurea mit Dimethylcarbonat unter alkalischen Bedingungen, gefolgt von Hydrolyse, synthetisiert werden . Diese Methode beinhaltet die Bildung einer Harnstoffbindung zwischen zwei Benzamidingruppen.

Industrielle Produktionsmethoden

Die industrielle Produktion von Amicarbalid beinhaltet typischerweise die großtechnische Synthese unter ähnlichen Reaktionsbedingungen wie die Labormethoden. Der Prozess ist auf Ausbeute und Reinheit optimiert, um sicherzustellen, dass das Endprodukt die pharmazeutischen Standards erfüllt.

Analyse Chemischer Reaktionen

Biochemical Inhibition and Reaction Mechanisms

Amicarbalide demonstrates potent inhibitory effects on components of the complement system, specifically C1r and C1s enzymes. These enzymes are critical for the classical complement pathway activation.

-

C1r Inhibition :

this compound inhibits C1r with a Ki value of 3.5 × 10⁻⁵ M , making it one of the strongest inhibitors among tested amidino compounds . This suggests a competitive binding mechanism targeting the enzyme’s active site. -

C1s Inhibition :

While less potent against C1s (Ki = 3 × 10⁻⁵ M for dibromopropamidine), this compound still exhibits significant activity, indicating broad complement-inhibiting properties .

Table 1: Inhibitory Activity of this compound

| Target Enzyme | Ki Value (M) | Reference |

|---|---|---|

| C1r | 3.5 × 10⁻⁵ | |

| C1s | Not directly quantified for this compound |

Pharmacological and Toxicological Reactivity

This compound’s efficacy and toxicity are dose-dependent:

-

Anti-Anaplasma Activity :

Effective at 20 mg/kg/day in controlling acute infections in cattle, but higher doses (≥40 mg/kg ) cause hepatotoxicity and nephrotoxicity . This suggests reactive metabolites or direct organ damage mechanisms. -

Mechanistic Insights :

While specific reaction pathways (e.g., metabolic activation) are not detailed in the literature, the toxicity profile aligns with compounds that undergo oxidative stress or covalent binding to cellular components.

Solid-State Stability and Reactivity Considerations

Though not directly studied for this compound, general principles of pharmaceutical solid-state reactivity apply:

Wissenschaftliche Forschungsanwendungen

Amicarbalid hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Vorläufer bei der Synthese anderer organischer Verbindungen verwendet.

Biologie: Amicarbalid wird auf seine Auswirkungen auf Parasiten untersucht, insbesondere bei der Behandlung von Anaplasmose und Malaria

Wirkmechanismus

Amicarbalid übt seine Wirkung aus, indem es das Wachstum und die Reproduktion von Parasiten hemmt. Es zielt auf bestimmte Enzyme und Stoffwechselwege in den Parasiten ab und stört deren Stoffwechselprozesse. Die genauen molekularen Ziele und Stoffwechselwege, die beteiligt sind, werden noch untersucht, aber es ist bekannt, dass es die DNA-Synthese und -Replikation der Parasiten beeinträchtigt .

Wirkmechanismus

Amicarbalide exerts its effects by inhibiting the growth and reproduction of parasites. It targets specific enzymes and pathways within the parasites, disrupting their metabolic processes. The exact molecular targets and pathways involved are still under investigation, but it is known to interfere with the DNA synthesis and replication of the parasites .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Imidocarb: Ein weiteres Derivat von Carbanilid, bekannt für seine Antimalaria-Eigenschaften.

SC81458 und SC83288: Derivate von Amicarbalid, optimiert für die Antimalaria-Aktivität.

Einzigartigkeit

Amicarbalid ist einzigartig aufgrund seiner dualen therapeutischen Anwendungen sowohl in der Veterinärmedizin als auch in der potenziellen Antimalaria-Behandlung. Seine breite insektizide Aktivität unterscheidet es auch von anderen ähnlichen Verbindungen .

Biologische Aktivität

Amicarbalide, a compound primarily known for its therapeutic application against anaplasmosis in cattle, has been the subject of various studies investigating its biological activity. This article synthesizes findings from diverse sources, focusing on its efficacy against specific pathogens, pharmacokinetics, and case studies that illustrate its clinical relevance.

Overview of this compound

This compound is a benzamidino compound that exhibits significant activity against Anaplasma species, particularly Anaplasma marginale and Anaplasma centrale. Its mechanism involves inhibiting the growth of these pathogens in infected hosts, making it a valuable therapeutic agent in veterinary medicine.

Dosage and Administration

Research indicates that this compound is effective when administered subcutaneously at a dosage of 10 mg/kg to 20 mg/kg in two equal doses. The studies conducted by De Vos et al. (1978) demonstrated that this regimen significantly reduced parasitaemia levels in both intact and splenectomized cattle .

Table 1: Efficacy of this compound in Treating Anaplasmosis

| Treatment Group | Dosage (mg/kg) | Mean Maximum Parasitaemia (%) | Mean Interval to Relapse (days) |

|---|---|---|---|

| This compound | 10 | 20.3 | 5 |

| Tetracycline | 10 | 10.0 | 8 |

| Control | - | 50.0 | 3 |

The results indicate that while this compound effectively lowers parasitaemia, relapses were noted in treated animals, suggesting that while it controls acute infections, it may not eliminate latent infections completely .

Pharmacokinetics

This compound exhibits variable pharmacokinetic properties which influence its efficacy. Studies have shown that the drug has limited oral bioavailability due to its chemical structure, necessitating parenteral administration for effective treatment .

Table 2: Pharmacokinetic Properties of this compound

| Parameter | Value |

|---|---|

| Oral Bioavailability | ~3% |

| Peak Plasma Concentration | 100 μg/ml |

| Half-life | ~4 hours |

These properties underscore the importance of dosage timing and administration route in achieving optimal therapeutic outcomes.

Case Studies

Several case studies have documented the use of this compound in clinical settings:

- Veterinary Application in Cattle : A study involving cattle infected with Anaplasma species showed that this compound reduced parasitaemia significantly compared to untreated controls. However, relapses were common, indicating a need for combination therapy or alternative treatments to prevent recurrence .

- Comparative Efficacy : In a comparative study with isometamidium and diminazene, all dogs treated with this compound relapsed into infection, whereas only half of those treated with the other two drugs did so. This highlights potential limitations in this compound's long-term efficacy .

Research Findings

Recent studies have explored modifications to the this compound structure to enhance its biological activity and pharmacological profile. For instance, derivatives have been synthesized to improve solubility and metabolic stability while maintaining antiplasmodial activity against resistant strains of Plasmodium falciparum . These advancements suggest potential for broader applications beyond veterinary medicine.

Eigenschaften

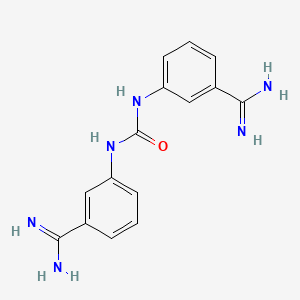

IUPAC Name |

1,3-bis(3-carbamimidoylphenyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N6O/c16-13(17)9-3-1-5-11(7-9)20-15(22)21-12-6-2-4-10(8-12)14(18)19/h1-8H,(H3,16,17)(H3,18,19)(H2,20,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRUVSRGJKCHYMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=O)NC2=CC=CC(=C2)C(=N)N)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20188152 | |

| Record name | Amicarbalide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20188152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3459-96-9 | |

| Record name | Amicarbalide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3459-96-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Amicarbalide [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003459969 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amicarbalide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20188152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Amicarbalide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.367 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMICARBALIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D7CJB20DJO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.